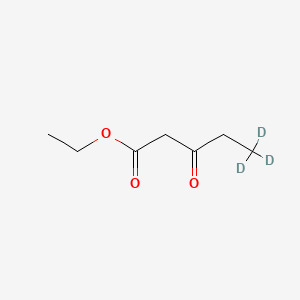
2-N-Propyl Pramipexole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-N-Propyl Pramipexole-d4” is a labelled analogue of 2-N-Propyl Pramipexole, which is a derivative of Pramipexole . It is also known as (6S,7S)-2,6-diamino-4,5,6,7-tetrahydrobenzo [d]thiazol-7-ol .
Synthesis Analysis
The synthesis of Pramipexole, the parent compound of this compound, involves the conversion of the intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide, which is then monoalkylated to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide .Molecular Structure Analysis
The molecular structure of this compound is C13H23N3S . It is a derivative of Pramipexole, which is a non-ergot dopamine agonist .Chemical Reactions Analysis
Pramipexole, the parent compound of this compound, has shown significant degradation under hydrolytic, oxidative, and photolytic conditions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 211.33 g/mol, and its chemical formula is C13H23N3S .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-N-Propyl Pramipexole-d4 involves the modification of the existing synthesis pathway of Pramipexole. The modification involves the replacement of the Hydrogen atom at the 2-position of the pyridine ring with a deuterium atom. The synthesis pathway involves the protection of the amine group followed by the alkylation of the pyridine ring with the propyl group and the deuterium atom. The protected amine group is then deprotected to obtain the final product, 2-N-Propyl Pramipexole-d4.", "Starting Materials": [ "2-Bromo-4,5-dihydro-1H-imidazole", "Di-tert-butyl dicarbonate", "Sodium hydride", "Pramipexole", "1-Bromo-2-propyl-d4", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the amine group of Pramipexole using Di-tert-butyl dicarbonate in the presence of Sodium hydride in dry THF solvent.", "Step 2: Alkylation of the pyridine ring of the protected Pramipexole with 1-Bromo-2-propyl-d4 in the presence of Sodium hydride in dry DMF solvent.", "Step 3: Deprotection of the tert-butyl group using Hydrochloric acid in methanol solvent.", "Step 4: Neutralization of the reaction mixture using Sodium hydroxide solution.", "Step 5: Extraction of the product using Ethyl acetate solvent.", "Step 6: Purification of the product using recrystallization from Methanol and Water mixed solvent." ] } | |
CAS RN |
1346602-54-7 |
Molecular Formula |
C13H23N3S |
Molecular Weight |
257.432 |
IUPAC Name |
(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2 |
InChI Key |
NSHVRDSQVRQBFT-UKNKLKQBSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
synonyms |
(S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



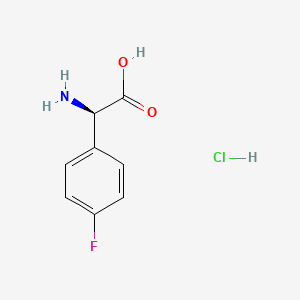
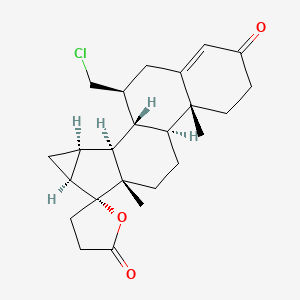
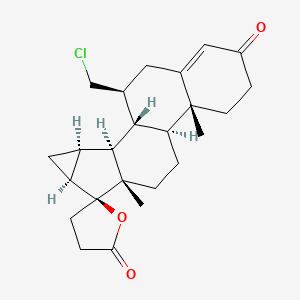
![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
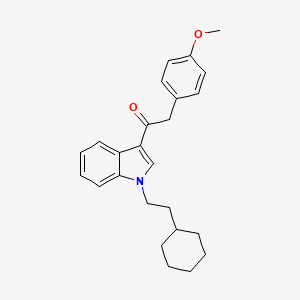
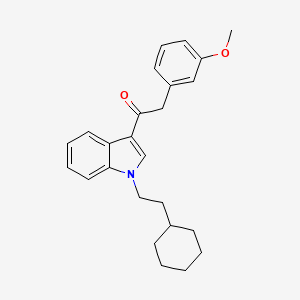
![L-[1-13C]Glucose](/img/structure/B583745.png)
